- Reaction of diallyl disulfide with acetylene in potassium hydroxide-DMSO superoxide mediaZhurnal Organicheskoi Khimii, 1989, 25(2), 270-4,
Cas no 33922-80-4 (1-Propene, 1,1'-thiobis-, (1E,1'E)-)

33922-80-4 structure
Nome del prodotto:1-Propene, 1,1'-thiobis-, (1E,1'E)-
1-Propene, 1,1'-thiobis-, (1E,1'E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propene, 1,1'-thiobis-, (1E,1'E)-
- 1-prop-1-enylsulfanylprop-1-ene
- 1-[1-Propenylsulfanyl]-1-propene
- di(1-Propenyl) sulfide
- Q27236690
- (trans,trans)-dipropenyl sulfide
- 4-thia-2E,5E-heptadiene
- 65819-74-1
- (1E)-1-[(1E)-1-Propenylsulfanyl]-1-propene
- 1-PROPENE, 1,1'-THIOBIS-, (E,E)-
- (E,E)-bis-(1-propenyl)sulfide
- RJDJXOBGMMKPMH-GGWOSOGESA-N
- (E,E)-di(1-propenyl) sulfide
- (E)-1-[(E)-prop-1-enyl]sulanylprop-1-ene
- NS00124999
- CCRIS 4051
- (E,E)-di-1-propenyl sulfide
- (1E)-1-[(1E)-prop-1-en-1-ylsulfanyl]prop-1-ene
- InChI=1/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4
- (E,E) Bis(1-propenyl)sulfide
- 0F056KUC1H
- SCHEMBL10347089
- 1,1'-Thiobis-1-propene, 9CI
- 4-Thia-2,5-heptadiene
- TRANS,TRANS-DI-1-PROPENYL SULFIDE
- (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene
- AKOS024256012
- UNII-0F056KUC1H
- CHEBI:180540
- UNII-1C2468Z2A8
- 1C2468Z2A8
- RJDJXOBGMMKPMH-UHFFFAOYSA-N
- (E,E)-dipropenyl sulfide
- propenyl sulfide
- (E,E)-bis(1-propenyl) sulfide
- CHEBI:173382
- FEMA NO. 4386, E,E-
- 1-Propene,1,1'-thiobis-
- Di-1-propenyl sulfide
- 1-Propene, 1,1'-thiobis-
- DTXSID601019927
- Di-1-propenyl sulfide, (E,E)-
- Dipropenylmonosulfid
- di-trans-propenyl sulfide
- (E,E)-1,1'-thiobis-1-propene
- (E,E)-1-[1-propenylsulfanyl]-1-propene
- Propenyl sullfide
- 33922-80-4
- (E,E)-Bis(1-propenyl)sulfide
-
- Inchi: InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+
- Chiave InChI: RJDJXOBGMMKPMH-GGWOSOGESA-N
- Sorrisi: C/C=C/S/C=C/C
Proprietà calcolate
- Massa esatta: 114.0504
- Massa monoisotopica: 114.05032149g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 7
- Conta legami ruotabili: 2
- Complessità: 62.2
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 25.3Ų
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 0.886
- Punto di ebollizione: 144.3 °C at 760 mmHg
- Punto di infiammabilità: 33 °C
- PSA: 0
1-Propene, 1,1'-thiobis-, (1E,1'E)- Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1C:KOH, C:Hydroquinone, S:DMSO
Riferimento
1-Propene, 1,1'-thiobis-, (1E,1'E)- Raw materials
1-Propene, 1,1'-thiobis-, (1E,1'E)- Preparation Products
1-Propene, 1,1'-thiobis-, (1E,1'E)- Letteratura correlata
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
33922-80-4 (1-Propene, 1,1'-thiobis-, (1E,1'E)-) Prodotti correlati
- 925407-19-8(2-(N-ethyl-2-phenylethenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide)
- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)
- 2403-22-7(N-Butylbenzylamine)
- 899703-25-4(1-(1H-Imidazol-4-ylsulfonyl)piperidine-3-carboxylic Acid)
- 2229144-95-8(1-(2-bromopyridin-3-yl)-3-oxocyclobutane-1-carboxylic acid)
- 2154848-13-0((3S)-3-Cyclopropoxy-pyrrolidine)
- 1157366-99-8(1-(4-Fluorophenyl)-3-(propylsulfanyl)propan-2-one)
- 1202805-26-2(1-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ylpiperidin-4-ol)
- 2172136-16-0(3-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid)
- 2055048-54-7(Azido-PEG5-Ala-Ala-Asn-PAB)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
